2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate
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Overview
Description
2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. It is used in various industrial applications due to its hydrophobic and oleophobic properties .
Preparation Methods
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of hexafluorobutyl alcohol with perfluorohexyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form hexafluorobutyl alcohol and perfluorohexyl alcohol.
Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction due to the presence of fluorine atoms, specific conditions and reagents can facilitate these reactions.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and surfactants.
Biology and Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.
Mechanism of Action
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily based on its chemical structure. The presence of multiple fluorine atoms creates a highly stable and inert compound that resists degradation. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry .
The molecular targets and pathways involved in its action depend on the specific application. For example, in drug delivery, the compound can interact with biological membranes to enhance the stability and bioavailability of the encapsulated drug .
Comparison with Similar Compounds
2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate can be compared with other fluorinated compounds such as:
2,2,3,4,4,4-Hexafluorobutyl acrylate: This compound is used in the synthesis of fluorinated polymers and has similar hydrophobic properties.
1H,1H-Heptafluorobutyl acrylate: Known for its use in coatings and adhesives, it shares similar chemical stability and resistance to degradation.
The uniqueness of this compound lies in its carbonate group, which provides additional reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C11H7F15O3 |
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Molecular Weight |
472.15 g/mol |
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H7F15O3/c12-4(8(17,18)19)6(13,14)3-29-5(27)28-2-1-7(15,16)9(20,21)10(22,23)11(24,25)26/h4H,1-3H2 |
InChI Key |
CGMWOGOCUPQUEN-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(F)(F)F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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